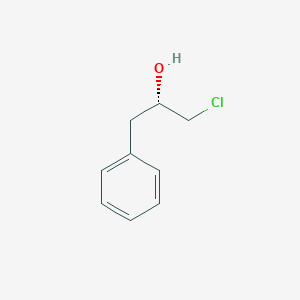

(S)-1-Chloro-3-phenylpropan-2-ol

Description

Key Intermediates for Diverse Molecular Architectures

Optically active chlorohydrins are highly valued as intermediates in the synthesis of a wide array of organic compounds. acs.org Their utility lies in the reactivity of the carbon-chlorine and carbon-oxygen bonds, which allows for a variety of chemical transformations. For instance, treatment of a chlorohydrin with a base can lead to an intramolecular SN2 reaction, forming an epoxide, a versatile intermediate in its own right. wikipedia.org This reaction is a cornerstone of industrial processes, such as the production of propylene (B89431) oxide. wikipedia.org

The versatility of chiral chlorohydrins is further demonstrated by their conversion into other important classes of molecules. These transformations often proceed with high stereospecificity, preserving the chirality of the starting material.

| Target Compound Class | Synthetic Transformation |

| Amino alcohols | Nucleophilic substitution of the chloride with an amine |

| Epoxides | Intramolecular Williamson ether synthesis with a base |

| Glycols | Hydrolysis of the corresponding epoxide |

| Pyrrolidines | Multi-step synthesis involving the chlorohydrin moiety |

| Cyclopropanes | Intramolecular cyclization reactions |

| Hydroxy nitriles | Nucleophilic substitution with a cyanide source |

| Azides | Nucleophilic substitution with an azide (B81097) source |

This table illustrates the diverse range of molecular classes that can be synthesized from chiral chlorohydrin intermediates. acs.org

(S)-1-Chloro-3-phenylpropan-2-ol: A Versatile Chiral Building Block

This compound, with its specific stereochemistry, is a particularly useful chiral building block. biosynth.com Its structure, featuring a phenyl group, a hydroxyl group, and a chlorine atom on a three-carbon chain, provides multiple points for chemical modification. This versatility has been exploited in the synthesis of a number of important pharmaceutical compounds.

A notable application of this chiral chlorohydrin is as an intermediate in the synthesis of antidepressants. ccsenet.orgnih.gov For example, it is a key precursor for the synthesis of (S)-fluoxetine. ccsenet.org The synthesis of such complex chiral molecules relies on the controlled introduction of stereocenters, a task for which this compound is well-suited.

The utility of this compound extends beyond the synthesis of established drugs. Researchers are continuously exploring its use in the creation of novel chiral molecules. For instance, it has been used as a starting material in the synthesis of chiral imidazolium (B1220033) derivatives, which have potential applications in areas such as chiral ionic liquids. nih.gov

The Evolving Landscape of Optically Active Halohydrin Synthesis

The strategic importance of optically active halohydrins has driven significant research into efficient and selective methods for their preparation. acs.org Traditional synthetic approaches often relied on the use of metal catalysts for asymmetric reductions of α-chloroketones. acs.org While effective, these methods can sometimes be limited by the cost and toxicity of the metals used. ccsenet.org

More recently, biocatalysis has emerged as a powerful alternative for the synthesis of chiral chlorohydrins. researchgate.net The use of enzymes, such as reductases from microorganisms like Saccharomyces cerevisiae, offers a highly enantioselective route to these compounds. nih.gov For example, the yeast reductase YOL151W has been shown to exclusively generate the (S)-enantiomer of 3-chloro-1-phenyl-1-propanol with 100% enantiomeric excess. nih.gov

The development of bienzymatic cascade reactions represents a further advancement in this area. acs.org These systems combine the activities of multiple enzymes to carry out sequential reactions in a single pot, leading to highly efficient and stereoselective syntheses of optically active chlorohydrins. acs.org These enzymatic methods operate under mild reaction conditions and are often more environmentally friendly than their traditional chemical counterparts.

| Synthetic Method | Key Features |

| Asymmetric Transfer Hydrogenation | Utilizes transition metal catalysts. acs.org |

| Meerwein-Ponndorf-Verley Reduction | Employs a metal alkoxide catalyst. acs.org |

| Biocatalytic Reduction | Uses enzymes (e.g., reductases) for high enantioselectivity. nih.govresearchgate.net |

| Bienzymatic Cascade Reactions | Combines multiple enzymes for efficient one-pot synthesis. acs.org |

This table summarizes some of the key methods developed for the synthesis of optically active halohydrins, highlighting the trend towards more sustainable biocatalytic approaches.

The ongoing development of novel catalysts and synthetic methodologies for the preparation of optically active halohydrins underscores their continued importance in asymmetric synthesis. nih.govtechniques-ingenieur.frinsuf.org As the demand for enantiomerically pure pharmaceuticals and other fine chemicals grows, the strategic value of versatile chiral building blocks like this compound is set to increase.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-chloro-3-phenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZRCYGKCAOPJW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406945-51-5 | |

| Record name | (2S)-1-chloro-3-phenylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective Synthetic Methodologies for S 1 Chloro 3 Phenylpropan 2 Ol

Biocatalytic Approaches to Enantiopure Chlorohydrins

Enzymes, particularly lipases and alcohol dehydrogenases, are extensively utilized for the synthesis of chiral alcohols, including halohydrins. These biocatalysts offer high selectivity, obviating the need for complex protection-deprotection steps and often reducing the environmental impact compared to traditional chemical methods. tudelft.nl

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. In this process, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. The primary limitation is a maximum theoretical yield of 50% for the desired enantiomer. Dynamic kinetic resolution (DKR) overcomes this limitation by integrating the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired product. princeton.edu

Lipases are frequently employed for the kinetic resolution of racemic alcohols via enantioselective acylation or transesterification. In this approach, a lipase (B570770) selectively acylates one enantiomer of the racemic alcohol, typically the (R)-enantiomer, allowing for the separation of the unreacted (S)-alcohol from its acylated counterpart.

For instance, the kinetic resolution of racemic secondary alcohols like 1-chloro-3-(1-naphthyloxy)-2-propanol, a structural analogue of 1-chloro-3-phenylpropan-2-ol (B3053458), has been successfully achieved using lipase-catalyzed transesterification with vinyl acetate (B1210297) as the acyl donor. sciencepublishinggroup.comresearchgate.net Studies using Pseudomonas cepacia lipase (PCL) have demonstrated high enantioselectivity. sciencepublishinggroup.com Similarly, lipase from Pseudomonas fluorescens has been used in the kinetic resolution of 3-hydroxy-3-phenylpropanonitrile, a substrate with structural similarities to the target compound, through transesterification. nih.gov This methodology is a viable strategy for obtaining (S)-1-chloro-3-phenylpropan-2-ol from its racemic mixture.

An alternative to enantioselective acylation is the enantioselective hydrolysis of a racemic ester. In this reverse reaction, a lipase selectively hydrolyzes one ester enantiomer to the corresponding alcohol, while the other ester enantiomer remains unchanged. This strategy can also be applied to produce enantiopure alcohols.

Research on the resolution of propranolol, which involves the intermediate 1-chloro-3-(naphthalen-1-yloxy)propan-2-ol, has shown that stereoselective hydrolysis of its acyl derivatives can yield the optically pure alcohol. researchgate.net For example, whole-cell preparations containing ester hydrolases have been used to obtain the (R)-alcohol from the racemic ester, leaving the (S)-ester. researchgate.net Furthermore, the lipase from Pseudomonas cepacia has been shown to achieve high enantioselectivity in the hydrolysis of 3-hydroxy-5-phenyl-4-pentenoic acid ethyl ester in a biphasic buffer/supercritical CO2 system, demonstrating the versatility of this approach. nih.gov

To surpass the 50% yield barrier of conventional kinetic resolution, dynamic kinetic resolution (DKR) is employed. This technique pairs a highly enantioselective enzyme with a catalyst that facilitates the continuous racemization of the less reactive enantiomer of the starting material. princeton.edu As the enzyme consumes the preferred enantiomer, the racemization catalyst converts the non-preferred enantiomer into the preferred one, allowing for a theoretical conversion of up to 100%.

While specific DKR applications for 1-chloro-3-phenylpropan-2-ol are not extensively documented, the principle has been widely demonstrated for other chiral alcohols and amines. princeton.edu The process often involves a combination of a lipase (like Candida antarctica lipase B) for the resolution step and a metal complex, such as a ruthenium catalyst, for the racemization of the alcohol. princeton.edu This powerful strategy represents a highly efficient route for the synthesis of single-enantiomer products from racemic mixtures.

A highly effective and atom-economical route to enantiopure alcohols is the asymmetric reduction of the corresponding prochiral ketone. nih.gov This method can theoretically achieve a 100% yield of the desired enantiomer without the need for resolving a racemic mixture. For the synthesis of this compound, the precursor is 1-chloro-3-phenylpropan-2-one.

Alcohol dehydrogenases (ADHs) are oxidoreductases that catalyze the stereoselective reduction of prochiral ketones to chiral secondary alcohols, using a nicotinamide (B372718) cofactor such as NAD(P)H. nih.gov ADHs are classified based on their stereopreference, following Prelog's rule. Anti-Prelog ADHs typically yield (S)-alcohols from the corresponding ketones.

The asymmetric reduction of α-halogenated ketones containing a phenyl ring using ADHs has been shown to be a highly efficient method for producing enantiopure (S)-halohydrins. researchgate.net Specifically, the ADH from Lactobacillus brevis (LbADH), which exhibits anti-Prelog stereopreference, has been used for the reduction of various α-chloro ketones to their corresponding (S)-alcohols with excellent enantiomeric excess (>99% ee) and quantitative conversion. researchgate.net The use of whole-cell biocatalysts containing ADHs is often preferred as it circumvents the need for adding expensive external cofactors. researchgate.net Engineered ADHs have also been developed to enhance substrate scope, activity, and stability for industrial applications. nih.govnih.gov

Table 1: Asymmetric Reduction of Prochiral Ketones to Chiral Alcohols using Alcohol Dehydrogenases This table presents representative data for the bioreduction of ketones structurally related to 1-chloro-3-phenylpropan-2-one, illustrating the effectiveness of ADHs.

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Lactobacillus brevis ADH (LbADH) | Phenyl-ring containing α-halogenated ketones | (S)-halohydrins | >99% | Quantitative | researchgate.net |

| Engineered Lactobacillus kefir ADH | 3-Chloro-1-phenylpropan-1-one | (R)-3-Chloro-1-phenylpropan-1-ol | 34% | >99% conversion | nih.gov |

| Engineered ADH (Codexis) | 4-Chloroacetoacetate | (S)-4-Chloro-3-hydroxybutyrate | >99.5% | 96% yield | nih.gov |

Compound Index

Asymmetric Bioreduction of Prochiral Chloroketones (e.g., 1-Chloro-3-phenylpropan-2-one)

Bienzymatic Reductive Cascades Involving Ene-Reductases (EREDs)

While direct bienzymatic cascades employing ene-reductases (EREDs) for the synthesis of this compound are not extensively documented in readily available literature, the principle of enzymatic cascades is well-established for producing chiral alcohols. rsc.org Such systems offer elegant and efficient routes by combining multiple enzymatic steps in a single pot, often with cofactor regeneration. rsc.org

A hypothetical cascade for this compound could involve an ERED for the asymmetric reduction of a suitable α,β-unsaturated precursor, followed by a subsequent enzymatic or chemical transformation. However, a more practically realized approach involves the direct asymmetric reduction of the corresponding ketone, 1-chloro-3-phenylpropan-2-one, using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). These enzymes, often from sources like Saccharomyces cerevisiae, can exhibit high enantioselectivity. researchgate.netresearchgate.net A key challenge in these reductions is the stability of the enzyme, which can be deactivated by the aldehyde or ketone substrate. researchgate.net To overcome this, whole-cell biocatalysts are often employed, which provides a more stable environment for the reductase and includes inherent cofactor regeneration systems. researchgate.net

Comparative Analysis of Biocatalytic Routes: Enantioselectivity, Yield, and Scalability

The viability of a biocatalytic process depends on its key performance indicators: enantioselectivity, yield, and scalability. For the synthesis of chiral halohydrins like this compound, different biocatalytic systems offer varying advantages.

Whole-cell biocatalysis, for instance using Saccharomyces cerevisiae, is often favored due to its cost-effectiveness and the presence of native cofactor recycling mechanisms. researchgate.net However, the presence of multiple endogenous reductases within the cell can sometimes lead to the formation of the undesired enantiomer, thus lowering the enantiomeric excess (ee). researchgate.net Isolated enzymes, such as purified alcohol dehydrogenases, can offer higher specificity and enantioselectivity but require the addition of an external cofactor and a regeneration system, which adds to the cost and complexity of the process. researchgate.net

The choice of solvent system also plays a crucial role. Biphasic systems, using an organic solvent like petroleum ether with an aqueous phase, have been shown to enhance both yield and enantioselectivity by mitigating substrate inhibition and improving product recovery. researchgate.net For example, in the bioreduction of ethyl 4-chloroacetoacetate, the addition of petroleum ether increased the yield from 74.5% to 84.0% and the product ee from 82.3% to 88.0%. researchgate.net The use of ionic liquids as additives has also been explored to stabilize enzymes and improve process efficiency. nih.gov

Scalability is a major consideration. While laboratory-scale experiments may demonstrate high yields and ee, translating these to an industrial scale presents challenges. Substrate and product inhibition, enzyme stability over prolonged operation, and the cost of the biocatalyst and cofactors are critical factors. Continuous processing in systems like membrane reactors is a strategy employed to improve productivity and minimize inhibition. researchgate.net

| Biocatalytic Method | Catalyst Type | Key Advantages | Key Challenges | Ref. |

| Whole-Cell Reduction | Saccharomyces cerevisiae | Inexpensive, inherent cofactor regeneration | Lower ee due to competing enzymes, potential for side reactions | researchgate.net |

| Isolated Enzyme Reduction | Recombinant ADH | High enantioselectivity and specificity | Requires external cofactor and regeneration system, higher cost | researchgate.net |

| Biphasic System | Whole-cell or isolated enzyme | Enhanced yield and ee, reduced substrate inhibition | Mass transfer limitations, solvent compatibility and recovery | researchgate.net |

Asymmetric Chemical Synthesis of this compound

Enantioselective Ring-Opening of Chiral Epoxides with Chlorinating Agents

The asymmetric ring-opening (ARO) of epoxides is a powerful strategy for the synthesis of enantiomerically enriched 1,2-difunctionalized compounds. To obtain this compound, this would involve the nucleophilic attack of a chloride source on a prochiral or racemic epoxide, such as styrene (B11656) oxide. The success of this method hinges on a catalyst that can differentiate between the two enantiotopic faces of a meso-epoxide or one enantiomer of a racemic epoxide.

Lewis Acid-Promoted Epoxide Ring Opening

Lewis acids are commonly employed to activate the epoxide ring towards nucleophilic attack. By coordinating to the epoxide oxygen, the Lewis acid polarizes the C-O bonds, making the carbon atoms more electrophilic. arkat-usa.org For the ring-opening with chloride, a chlorinating agent is required. While simple sources like HCl can be used, controlling the reaction can be challenging. More complex reagents like acid chlorides in the presence of a Lewis acid such as aluminum chloride (AlCl₃) are also utilized. nih.govscribd.com

The regioselectivity of the ring-opening is a critical aspect. In the case of styrene oxide, attack at the benzylic carbon is generally favored. Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropyl alcohol (HFIP) have been shown to promote the electrophilic activation of the epoxide, sometimes obviating the need for a traditional Lewis acid. arkat-usa.org However, achieving high enantioselectivity in a simple Lewis acid-promoted system without a chiral director is generally not feasible.

Development of Chiral Catalysts for Enhanced Enantioselectivity

To induce enantioselectivity, chiral catalysts are essential. A prominent class of catalysts for the ARO of epoxides are chiral metal-salen complexes, particularly those involving cobalt (Co) and chromium (Cr). researchgate.net These catalysts operate by creating a chiral environment around the active site, directing the approach of the nucleophile to a specific face of the activated epoxide.

For instance, chiral (salen)Co(III) complexes have been successfully used for the kinetic resolution of racemic terminal epoxides via hydrolysis or other nucleophilic additions. researchgate.net In a kinetic resolution, one enantiomer of the racemic epoxide reacts much faster than the other, allowing for the separation of the unreacted, enantiomerically enriched epoxide and the ring-opened product.

The development of cooperative dual-catalyst systems, combining a chiral Lewis acid and a chiral amine, has also shown promise for the enantioselective ring-opening of epoxides with nucleophiles like fluoride. nih.govucla.edu This principle could potentially be extended to chlorination, where the chiral Lewis acid activates the epoxide and a chiral counter-ion source delivers the chloride nucleophile in a stereocontrolled manner.

Asymmetric Reduction of 1-Chloro-3-phenylpropan-2-one and Related Alpha-Chloroketones

The most direct and widely studied chemical route to this compound is the asymmetric reduction of the prochiral ketone, 1-chloro-3-phenylpropan-2-one. This transformation can be achieved with high efficiency and enantioselectivity using various chiral catalysts and hydrogenation techniques.

Ruthenium (Ru) complexes bearing chiral ligands are particularly effective for this purpose. Catalysts such as RuCl₂[(S)-tolbinap][(S,S)-dpen] and p-cymene/TsDPEN-Ru have demonstrated high activity and enantioselectivity in the hydrogenation of α-chloro ketones. nih.gov These reactions are often performed under hydrogen pressure in the presence of a base. The choice of ligand and reaction conditions is crucial for achieving high ee. For example, the hydrogenation of α-chloro aromatic ketones under slightly acidic conditions has been successful, which is beneficial for base-labile substrates. nih.gov

Another approach involves the use of supported iron-based chiral catalysts. One study reported the asymmetric hydrogenation of β-chloro-propiophenone using such a catalyst, achieving a 99% yield and 90% ee under optimized conditions of 60°C and 1.2 MPa of hydrogen pressure. ccsenet.org

The following table summarizes the performance of different catalytic systems for the asymmetric reduction of related chloroketones.

| Catalyst System | Substrate | Yield (%) | ee (%) | Conditions | Ref. |

| Supported iron-based chiral catalyst | β-chloro-propiophenone | 99 | 90 | 60°C, 1.2 MPa H₂, KOH | ccsenet.org |

| p-cymene/TsDPEN-Ru complex | 4-chromanone (related cyclic ketone) | >99 | 98 | H₂, various conditions | nih.gov |

| MsDPEN-Cp*Ir complex | 4-chromanone (related cyclic ketone) | >99 | 99 | 60°C, 15 atm H₂ | nih.gov |

| Saccharomyces cerevisiae B5 | 2'-chloroacetophenone | >99 | >99 | Whole-cell biotransformation | researchgate.net |

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern organic chemistry, with applications in pharmaceuticals, agrochemicals, and materials science. This compound is a valuable chiral building block, and its stereoselective synthesis has been the subject of significant research. This article details several key asymmetric methodologies developed to produce this compound in high enantiomeric purity. The primary precursor for most reductive methods is the prochiral ketone, 1-chloro-3-phenylpropan-2-one.

2

1 Transition Metal-Catalyzed Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the enantioselective reduction of prochiral ketones. This technique typically utilizes a transition metal catalyst, a chiral ligand, and a hydrogen donor, such as isopropanol (B130326) or formic acid, to achieve the stereoselective addition of hydrogen across the carbonyl group. While ruthenium complexes are commonly employed, recent advancements have focused on more sustainable and cost-effective metals like iron. acs.orgwilliams.edupublish.csiro.au

In the synthesis of this compound, an iron-based chiral catalyst has been successfully applied to the asymmetric hydrogenation of β-chloro-propiophenone (1-chloro-3-phenylpropan-2-one). acs.org A supported iron complex, Fe(S-BINAP)₂(S,S-DPENDS)/γ-Al₂O₃, has demonstrated high efficiency and enantioselectivity. acs.org The reaction mechanism involves the coordination of the ketone to the chiral metal complex, followed by the stereoselective transfer of a hydride from the hydrogen source, directed by the chiral ligand environment. The use of a base, such as potassium hydroxide (B78521) (KOH), is often crucial for catalyst activity. acs.org This method avoids the use of expensive and toxic precious metals and utilizes hydrogen gas as the reducing agent, making it a greener and more industrially viable process. acs.org

| Catalyst | Substrate | H₂ Pressure (MPa) | Temperature (°C) | Yield (%) | e.e. (%) | Ref. |

| Fe(S-BINAP)₂(S,S-DPENDS)/γ-Al₂O₃ | β-chloro-propiophenone | 1.2 | 60 | 99 | 90 | acs.org |

2 Enantioselective Reduction with Chiral Borane (B79455) Reagents (e.g., CBS Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. nih.govacs.org This reaction employs a chiral oxazaborolidine catalyst, which is typically generated in situ from a chiral amino alcohol (like those derived from proline) and a borane source (e.g., borane-tetrahydrofuran (B86392) complex, BH₃·THF, or borane-methyl sulfide (B99878) complex, BH₃·SMe₂). nih.govacs.org

The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom. acs.org The ketone then coordinates to this Lewis acidic boron in a way that minimizes steric hindrance, typically with the larger substituent oriented away from the chiral group on the catalyst. nih.gov This controlled orientation dictates the facial selectivity of the subsequent intramolecular hydride transfer from the coordinated borane to the carbonyl carbon, leading to the formation of the chiral alcohol with high enantioselectivity. nih.gov This method has been successfully applied to the synthesis of (S)-3-chloro-1-phenyl-1-propanol, achieving high yields and excellent enantiomeric excess. nih.gov

| Catalyst Precursor | Reducing Agent | Yield (%) | e.e. (%) | Ref. |

| (R)-α,α-Diphenyl-2-pyrrolidinemethanol | Amine Borane Complexes | 93.8 | 87.7 | nih.gov |

| (1R,2S)-2-Amino-1,2-diphenylethanol | Amine Borane Complexes | 88.3 | 81.6 | nih.gov |

3 Chiral Auxiliary-Mediated Approaches to Stereocontrol

Chiral auxiliary-mediated synthesis is a classical yet effective strategy for achieving stereocontrol. wikipedia.org In this approach, a prochiral substrate is temporarily attached to a single-enantiomer chiral auxiliary. This covalent modification creates a chiral molecule wherein the existing stereocenter(s) of the auxiliary direct the stereochemical outcome of subsequent reactions at the prochiral center, a process known as diastereoselective synthesis. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

For the synthesis of this compound, this strategy would involve the reduction of the prochiral ketone, 1-chloro-3-phenylpropan-2-one. While direct attachment of an auxiliary to this specific ketone is not commonly documented, the general principle can be illustrated. Well-known auxiliaries such as Evans oxazolidinones or Myers pseudoephedrine amides are typically used to direct reactions at the α-carbon. publish.csiro.auwikipedia.org A related approach would involve a substrate where the ketone is part of a larger structure containing a chiral auxiliary. The auxiliary, through steric hindrance, would shield one face of the carbonyl group, forcing a reducing agent (e.g., a metal hydride) to attack from the less hindered face. This results in the preferential formation of one diastereomer of the alcohol. Subsequent non-destructive cleavage of the auxiliary would then yield the desired enantiomerically enriched this compound.

Conceptual Steps for Chiral Auxiliary-Mediated Reduction

| Step | Description |

| 1. Auxiliary Attachment | Covalent bonding of a chiral auxiliary (e.g., an amino alcohol derivative) to a substrate related to 1-chloro-3-phenylpropan-2-one. |

| 2. Diastereoselective Reduction | Reduction of the ketone carbonyl group, where the chiral auxiliary directs the hydride attack to one face of the ketone. |

| 3. Auxiliary Cleavage | Removal of the chiral auxiliary under mild conditions to release the enantiomerically enriched this compound. |

4 Palladium(II)-Catalyzed Asymmetric Chlorohydrin Synthesis from Olefinic Substrates

The direct, enantioselective functionalization of alkenes represents a highly atom-economical approach to chiral molecules. Palladium(II)-catalyzed reactions are particularly powerful in this regard, often proceeding via a nucleopalladation mechanism where a nucleophile and the palladium catalyst add across the double bond. acs.org In principle, the asymmetric synthesis of this compound could be achieved via a palladium(II)-catalyzed asymmetric chlorohydroxylation of an olefinic substrate such as allylbenzene (B44316).

Such a reaction would involve the activation of the alkene by a chiral palladium(II) catalyst, followed by regio- and enantioselective attack of a chloride source (e.g., from CuCl₂) and a water molecule (or hydroxide). The key challenge lies in controlling both the regioselectivity (i.e., whether the chloro and hydroxy groups add to the C1 and C2 positions or vice-versa) and the enantioselectivity of the addition. The chiral ligand bound to the palladium center is crucial for inducing asymmetry in the product. While palladium-catalyzed asymmetric functionalizations of alkenes, such as the Wacker-type oxidation and other difunctionalizations, are well-established, a specific and efficient method for the direct anti-Markovnikov chlorohydroxylation of allylbenzene to this compound is not prominently reported in the literature. This highlights an area for potential future development in catalytic methodology.

Chemical Transformations and Derivatization of S 1 Chloro 3 Phenylpropan 2 Ol

Conversion to Other Enantiopure Chiral Intermediates

The strategic manipulation of the hydroxyl and chloro groups of (S)-1-chloro-3-phenylpropan-2-ol enables its conversion into a diverse set of enantiopure chiral intermediates, which are themselves important precursors in the synthesis of more complex molecules.

Stereoselective Formation of Chiral Epoxides

One of the most common and useful transformations of this compound is its conversion to the corresponding chiral epoxide, (S)-styrene oxide. This intramolecular cyclization is typically achieved by treating the chlorohydrin with a base. The base deprotonates the hydroxyl group, forming an alkoxide that then displaces the adjacent chloride ion in an intramolecular Williamson ether synthesis. This reaction proceeds with inversion of configuration at the carbon bearing the chlorine, but since the chlorine is on a primary carbon, the stereochemistry of the newly formed epoxide ring is dictated by the stereocenter at the secondary alcohol.

The production of (S)-styrene oxide from styrene (B11656) can also be achieved biocatalytically using styrene monooxygenase, yielding a product with an excellent enantiomeric excess of over 99%. nih.govnih.gov

Table 1: Methods for the Synthesis of (S)-Styrene Oxide

| Reactant | Reagents and Conditions | Product | Notes |

| Styrene | Perbenzoic acid in chloroform (B151607) at 0°C | Styrene oxide | Yields of 69-75%. orgsyn.org |

| Styrene | Iodine, water, and mercuric oxide | Styrene oxide | --- |

| Styrene chlorohydrin and styrene dichloride mixture | Heated with a solution of an alkaline earth metal salt of a lower saturated fatty acid in a lower alkanol at 70-90°C. google.com | Styrene oxide | --- |

| Styrene | Biocatalysis with styrene monooxygenase from Pseudomonas sp. | (S)-styrene oxide | >99% enantiomeric excess. nih.govnih.gov |

| This compound | Base (e.g., NaOH, KOH) | (S)-styrene oxide | Intramolecular Williamson ether synthesis. |

Synthesis of Chiral Amino Alcohols and Related Nitrogen-Containing Compounds

The chloro and hydroxyl groups of this compound provide convenient handles for the introduction of nitrogen-containing functionalities, leading to the synthesis of valuable chiral amino alcohols. These compounds are important structural motifs in many biologically active molecules and pharmaceutical agents. prepchem.comnih.gov

A common strategy involves the displacement of the chloride with an amine nucleophile. This reaction can be carried out with a variety of primary and secondary amines to generate a library of chiral amino alcohols. Alternatively, the hydroxyl group can be activated and then displaced by a nitrogen nucleophile.

For instance, (S)-3-amino-3-phenylpropan-1-ol can be synthesized from this compound. tcichemicals.com This transformation likely involves a multi-step sequence, potentially including protection of the alcohol, nucleophilic substitution of the chloride with an amino group equivalent, and subsequent deprotection and functional group manipulation.

Table 2: Synthesis of Chiral Amino Alcohols

| Starting Material | Reagents/Method | Product | Reference |

| Acetophenone | Mannich reaction with formaldehyde (B43269) and an amine, followed by reduction. | 3-amino-1-phenyl-propan-1-ol | prepchem.com |

| L-lysine | Enzymatic cascade reactions. | Chiral β- and γ-amino alcohols | nih.gov |

| Alkenes | Sharpless asymmetric aminohydroxylation. | β-amino alcohols | |

| This compound | --- | (S)-3-Amino-3-phenylpropan-1-ol | tcichemicals.com |

Generation of Other Chiral Scaffolds (e.g., Glycols, Pyrrolidines, Cyclopropanes)

The reactivity of this compound can be harnessed to construct other important chiral scaffolds beyond epoxides and amino alcohols.

Chiral Glycols: The chloro group can be displaced by a hydroxide (B78521) or its equivalent to afford the corresponding chiral diol, (S)-1-phenylpropane-1,2-diol. This can be achieved through direct hydrolysis, although this may require harsh conditions, or via a two-step process involving substitution with an acetate (B1210297) followed by hydrolysis.

Chiral Pyrrolidines: The synthesis of chiral pyrrolidines can be achieved from suitable starting materials through various synthetic routes. nih.govrsc.orgresearchgate.net While a direct conversion from this compound is not explicitly detailed in the provided context, its derivatives could potentially serve as precursors. For example, conversion to a chiral amino alcohol followed by intramolecular cyclization is a common strategy for pyrrolidine (B122466) synthesis.

Chiral Cyclopropanes: The generation of chiral cyclopropanes from this compound is a more complex transformation that would likely involve multiple steps. One hypothetical route could involve conversion of the alcohol to a good leaving group and subsequent intramolecular cyclization with a carbanion generated at the benzylic position.

Stereospecific Functional Group Interconversions

The hydroxyl and chloro groups of this compound can undergo a variety of stereospecific functional group interconversions, further expanding its synthetic utility.

Substitution Reactions of the Hydroxyl and Chloro Groups

Both the hydroxyl and chloro groups of this compound can participate in substitution reactions, allowing for the introduction of a wide array of functional groups.

The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution. This allows for the introduction of various nucleophiles, including azides, cyanides, and thiols, with inversion of configuration at the stereocenter.

The primary chloro group is also susceptible to nucleophilic substitution. This reaction typically proceeds via an Sₙ2 mechanism. A variety of nucleophiles can be used to displace the chloride, leading to the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. For example, reaction with sodium cyanide would yield the corresponding nitrile, while reaction with a thiol would give a thioether.

Mitsunobu-Type Reactions for Stereochemical Inversion

The Mitsunobu reaction is a powerful and widely utilized method in organic synthesis for the stereochemical inversion of secondary alcohols. This reaction proceeds via a Walden inversion, an S\textsubscript{N}2-type mechanism, which allows for the predictable and controlled inversion of a chiral center. organic-chemistry.orgauburn.edu In the context of this compound, the Mitsunobu reaction serves as a key transformation to access its corresponding (R)-enantiomer.

The reaction typically involves the use of a phosphine (B1218219), most commonly triphenylphosphine (B44618) (PPh\textsubscript{3}), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). auburn.edu The process is initiated by the formation of a betaine (B1666868) from the reaction between the phosphine and the azodicarboxylate. This intermediate then activates the hydroxyl group of the alcohol, converting it into a good leaving group. Subsequent nucleophilic attack by a suitable pronucleophile, typically a carboxylic acid, proceeds with inversion of configuration at the stereocenter.

For the inversion of sterically hindered secondary alcohols, a common modification involves the use of p-nitrobenzoic acid as the nucleophile. The resulting p-nitrobenzoate ester can then be hydrolyzed under basic conditions to yield the inverted alcohol. This approach is often favored due to the crystalline nature of the p-nitrobenzoate intermediate, which can facilitate purification, and the enhanced acidity of p-nitrobenzoic acid which can lead to improved reaction rates and yields. orgsyn.org

A general procedure for the Mitsunobu inversion of a secondary alcohol using p-nitrobenzoic acid, which can be adapted for this compound, is as follows: The alcohol is dissolved in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF), along with triphenylphosphine and p-nitrobenzoic acid. The mixture is cooled in an ice bath, and the azodicarboxylate (e.g., DEAD or DIAD) is added dropwise. After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion. The resulting product is the inverted p-nitrobenzoate ester. orgsyn.org

The choice of azodicarboxylate can influence the reaction, with DIAD sometimes being preferred over DEAD to minimize the formation of hydrazide byproducts, which can complicate purification. organic-chemistry.org The subsequent hydrolysis of the ester to the inverted alcohol is typically achieved using a base such as sodium hydroxide or lithium hydroxide in a mixture of solvents like methanol (B129727) and water.

Interactive Data Table: Representative Conditions for Mitsunobu Inversion

| Parameter | Value | Notes |

| Substrate | This compound | - |

| Nucleophile | p-Nitrobenzoic acid | Typically used in excess (e.g., 4 equivalents). orgsyn.org |

| Phosphine | Triphenylphosphine (PPh\textsubscript{3}) | Typically used in excess (e.g., 4 equivalents). orgsyn.org |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Typically used in excess (e.g., 4 equivalents). organic-chemistry.orgorgsyn.org |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous conditions are crucial for the reaction's success. orgsyn.org |

| Temperature | 0 °C to room temperature | The azodicarboxylate is added at 0 °C, then the reaction is allowed to warm. orgsyn.org |

| Intermediate Product | (R)-1-Chloro-3-phenylpropan-2-yl p-nitrobenzoate | Formed with inversion of stereochemistry. |

| Final Product (after hydrolysis) | (R)-1-Chloro-3-phenylpropan-2-ol | Obtained after basic workup of the intermediate ester. |

This stereochemical inversion is a critical step in the synthesis of various chiral building blocks and active pharmaceutical ingredients where the specific stereochemistry at the C-2 position is essential for biological activity.

Applications of S 1 Chloro 3 Phenylpropan 2 Ol in Advanced Organic Synthesis

Strategic Building Block in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

The primary application of (S)-1-Chloro-3-phenylpropan-2-ol and its enantiomer lies in their use as key intermediates for the synthesis of a range of Active Pharmaceutical Ingredients (APIs). The specific stereochemistry of the (S)-enantiomer allows for the construction of target molecules with precise three-dimensional arrangements, which is fundamental to their biological activity.

This compound and its related structures are instrumental in the synthesis of several key antidepressant medications. The enantiomerically pure nature of this starting material is crucial for producing the desired stereoisomer of the final drug product.

Atomoxetine, Fluoxetine (B1211875), and Nisoxetine: These non-tricyclic antidepressants are derivatives of 3-amino-1-phenylpropan-1-ol. Retrosynthetic analysis indicates that enantiopure (R)-3-chloro-1-phenylpropan-1-ol is a suitable chiral building block for these molecules. Chemoenzymatic methods, such as kinetic resolution using lipase (B570770) B from Candida antarctica, have been successfully employed to resolve racemic 3-chloro-1-phenylpropan-1-ol (B142418), providing access to both the (S)- and (R)-enantiomers. The (R)-enantiomer of 3-chloro-1-phenylpropan-1-ol is particularly important as it is a precursor to the (R)-enantiomers of fluoxetine and atomoxetine, which are known to be more potent than their (S)-counterparts. For instance, the synthesis of (S)-fluoxetine has been achieved from the (S)-alcohol, which is obtained through the asymmetric reduction of 3-chloro-1-phenylpropan-1-one. nih.govbohrium.com Similarly, (S)-3-(methylamino)-1-phenylpropan-1-ol, a key intermediate for the (R)-enantiomers of fluoxetine, atomoxetine, and nisoxetine, can be synthesized from chiral cyanohydrins. advancedsciencenews.com Nisoxetine, a potent and selective norepinephrine (B1679862) reuptake inhibitor, while not marketed for human use, is widely utilized as a standard in scientific research. chiralpedia.comweedturf.org

Duloxetine (B1670986): In the synthesis of the serotonin-norepinephrine reuptake inhibitor duloxetine, a structurally similar chiral building block, (S)-3-chloro-1-(2-thienyl)-1-propanol, is a key intermediate. cmu.edu This highlights the utility of this class of chiral chlorohydrins in constructing complex API's. The synthesis can be achieved through the asymmetric reduction of the corresponding ketone, 3-chloro-1-(2-thienyl)propanone, using biocatalysts like Candida pseudotropicalis. cmu.edu The resulting enantiopure alcohol is then converted to duloxetine through subsequent reaction steps. abcr.comacs.org

The utility of chiral chlorohydrins extends beyond antidepressants. In the synthesis of the neuroprotective agent Lubeluzole, a related chiral intermediate plays a critical role. The synthesis of Lubeluzole involves the key step of alkylating N-methyl-N-piperidin-4-yl-1,3-benzothiazol-2-amine with (+)-(R)-1-chloro-3-(3,4-difluorophenoxy)propan-2-ol. abcr.com This specific enantiomer of the chlorohydrin building block can be obtained from commercially available (R)-epichlorohydrin. abcr.com

Furthermore, lipase-catalyzed kinetic resolution has been applied to 1-chloro-3-(3,4-difluorophenoxy)-2-propanol to separate the enantiomers, yielding the (S)-butanoate and the (R)-alcohol. This separation is crucial as it allows for the targeted synthesis of either Lubeluzole or its enantiomer, demonstrating the flexibility that these chiral synthons provide in drug development.

The term "chiral scaffold" refers to a core molecular framework that possesses a defined stereochemistry and can be chemically modified to produce a variety of different, but structurally related, bioactive molecules. This compound and its analogues are excellent examples of such scaffolds. researchgate.net Their value lies in the "chiral pool," which is the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for complex syntheses. nih.gov

The presence of both a nucleophilic hydroxyl group and an electrophilic carbon atom bonded to chlorine allows for a wide range of chemical transformations. This dual reactivity enables the stepwise and controlled introduction of different molecular fragments, leading to a diverse library of chiral compounds. These new molecules can then be screened for various biological activities, potentially leading to the discovery of new therapeutic agents for a wide range of diseases, including neoplastic, infectious, inflammatory, and neurodegenerative disorders. researchgate.net

Contributions to Agrochemical and Specialty Chemical Production

The importance of chirality is not limited to the pharmaceutical industry. In the agrochemical sector, the use of single-enantiomer active ingredients is becoming increasingly important to enhance efficacy, reduce application rates, and improve the environmental profile of pesticides. chiralpedia.comnih.gov

While specific, large-scale applications of this compound in agrochemicals are not extensively documented in publicly available literature, a Chinese patent notes that (R)-(+)-3-chloro-1-phenylpropyl alcohol is a raw material for an "efficient phytoalexin". cmu.edu Phytoalexins are antimicrobial compounds produced by plants as a defense mechanism against pathogens, and synthetic analogues are of interest in the development of new fungicides. The use of chiral building blocks like phenylpropanol derivatives is a key strategy in the synthesis of modern, effective agrochemicals. nih.gov The broader class of chiral chlorohydrins and their derivatives are recognized as important intermediates in the synthesis of chiral pesticides.

In the realm of specialty chemicals, phenylpropanoid derivatives find use in various applications, including as antioxidants and in the synthesis of more complex molecules for research and industrial purposes. rsc.org Chiral amines and alcohols derived from precursors like this compound are valuable building blocks for the synthesis of chiral ligands and catalysts used in asymmetric synthesis.

Potential in Materials Science and Polymer Chemistry Applications

The application of this compound in materials science and polymer chemistry is an area with potential for future development, though it is not as established as its role in pharmaceuticals. The synthesis of chiral polymers is a growing field of interest due to their unique optical, electronic, and recognition properties. advancedsciencenews.comabcr.com

Chiral monomers are essential for the creation of these advanced materials. In principle, this compound could be chemically modified to introduce a polymerizable group, such as a vinyl or acrylate (B77674) moiety. The resulting chiral monomer could then be polymerized to create optically active polymers. Such polymers have potential applications in chiral separations (as the stationary phase in chromatography columns), as chiral sensors, or in the development of stereoselective catalysts. abcr.com

Mechanistic Insights and Theoretical Studies of Reactions Involving S 1 Chloro 3 Phenylpropan 2 Ol

Elucidation of Biocatalytic Reaction Mechanisms

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, with their precisely structured active sites, can catalyze reactions with high enantioselectivity and regioselectivity under mild conditions.

(S)-1-Chloro-3-phenylpropan-2-ol is a substrate for a class of enzymes known as halohydrin dehalogenases (HHDHs). These enzymes are structurally and mechanistically related to the large family of short-chain dehydrogenases/reductases (SDRs) nih.govnih.gov. The active site of these enzymes is typically a hydrophilic cleft or cavity containing specific amino acid residues that bind the substrate and catalyze the reaction creative-enzymes.comnih.govquizlet.com.

The binding of a substrate like this compound within the enzyme's active site is governed by a combination of non-covalent interactions, including hydrogen bonding and electrostatic interactions quizlet.com. The chiral nature of the active site allows for the specific recognition of one enantiomer over the other, leading to high enantioselectivity creative-enzymes.com.

Studies on halohydrin dehalogenases have identified key amino acid residues crucial for catalysis. In HheC, a halohydrin dehalogenase from Agrobacterium radiobacter, a conserved catalytic triad (B1167595) of Serine (Ser132), Tyrosine (Tyr145), and Arginine (Arg149) has been identified through site-directed mutagenesis nih.govnih.gov. It is proposed that Tyr145 acts as a catalytic base, abstracting a proton from the hydroxyl group of the halohydrin. Ser132 is involved in substrate binding, and Arg149 is thought to lower the pKa of Tyr145, enhancing its basicity nih.govnih.gov.

The substrate specificity of halohydrin dehalogenases can vary significantly. While some are highly active towards aliphatic halohydrins, others, like HheC, can efficiently convert aromatic halohydrins nih.gov. This suggests that the active site can accommodate the phenyl group of this compound. The enzyme's ability to handle different substrates is crucial for its application in various synthetic processes researchgate.net.

Kinetic studies of enzymatic reactions provide valuable information about the efficiency and mechanism of the catalyst. The Michaelis-Menten model is commonly used to describe the kinetics of enzyme-catalyzed reactions, characterized by the Michaelis constant (Km) and the catalytic rate constant (kcat).

| Substrate | Enzyme | kcat (s-1) | Km (mM) |

| (R)-2-Chloro-1-phenylethanol | HheC | 48.5 | 0.37 |

| (S)-2-Chloro-1-phenylethanol | HheC | 8.9 | 4.2 |

| 1,3-Dichloro-2-propanol | HheC | 37 | 0.010 |

Table 1: Kinetic parameters of HheC for various halohydrin substrates. nih.gov

The thermodynamic aspects of these biotransformations are also critical. Enzyme-catalyzed reactions proceed under mild temperature and pressure conditions, making them energetically favorable compared to many traditional chemical methods. The conversion of halohydrins to epoxides is an intramolecular cyclization that is generally thermodynamically favored.

Mechanistic Investigations of Transition Metal-Catalyzed Processes

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. This compound, with its chloro- and hydroxyl- functional groups, can participate in various transition metal-catalyzed reactions, such as cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, provide a general framework for understanding the potential transformations of this compound masterorganicchemistry.comyoutube.comyoutube.com. A general catalytic cycle for a cross-coupling reaction typically involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (in this case, the chlorohydrin) to form a Pd(II) intermediate.

Transmetalation (for Suzuki-type reactions): A nucleophilic organometallic reagent (e.g., an organoboron compound) transfers its organic group to the palladium center.

Migratory Insertion (for Heck-type reactions): An alkene inserts into the Pd-C bond.

β-Hydride Elimination: A hydrogen atom from the carbon β to the palladium is eliminated, forming an alkene and a palladium-hydride species. This is a potential side reaction for secondary alcohols.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated to form the final product, regenerating the Pd(0) catalyst masterorganicchemistry.comyoutube.comyoutube.comlibretexts.org.

For a hypothetical Suzuki-type coupling of this compound with an organoboron reagent (R-B(OH)2), the proposed catalytic cycle would likely involve the oxidative addition of the C-Cl bond to Pd(0), followed by transmetalation with the boronic acid and subsequent reductive elimination to form the C-C coupled product. The stereochemistry at the hydroxyl-bearing carbon would be retained.

The ligands coordinated to the transition metal center play a pivotal role in determining the outcome of a catalytic reaction nih.govnih.gov. They influence the catalyst's stability, activity, and selectivity. In the context of reactions involving chiral substrates like this compound, the design of chiral ligands is crucial for achieving high enantioselectivity in product formation researchgate.net.

Phosphine (B1218219) ligands are widely used in palladium-catalyzed cross-coupling reactions nih.govnih.gov. The steric and electronic properties of the phosphine ligand can be fine-tuned to control the reaction's efficiency and selectivity. For instance, bulky, electron-rich phosphine ligands can promote the rate of oxidative addition and reductive elimination, leading to higher yields nih.gov. The "bite angle" of diphosphine ligands, which is the P-M-P angle, can also significantly impact the regioselectivity of the reaction acs.org.

The use of a single, well-designed phosphine ligand can allow for the coupling of a wide range of substrates, including challenging combinations like electron-rich aryl halides with secondary alcohols nih.gov. This highlights the power of ligand design in expanding the scope of transition metal-catalyzed reactions.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms at the molecular level nih.govmdpi.compnnl.gov. Methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states dntb.gov.uaexlibrisgroup.combohrium.com.

For biocatalytic reactions, computational models can provide insights into how a substrate like this compound binds to the active site of an enzyme nih.govigem.org. Molecular docking simulations can predict the preferred binding orientation of the substrate, while quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the enzymatic reaction itself, providing detailed information about the transition state and the roles of key active site residues.

In the realm of transition metal catalysis, DFT calculations are routinely used to study catalytic cycles dntb.gov.ua. These studies can help in understanding the role of ligands, rationalizing observed selectivities, and even predicting the outcome of new reactions. For example, computational studies can be employed to investigate the relative energies of different potential pathways in a cross-coupling reaction involving this compound, thereby identifying the most likely mechanism. While specific computational studies on this compound were not found in the reviewed literature, the general applicability of these methods is well-established for similar systems.

Conformational Analysis and Chiral Recognition Studies

The three-dimensional structure of this compound, specifically the relative orientation of the chloro, hydroxyl, and phenyl groups, plays a pivotal role in its reactivity and how it is recognized by chiral catalysts or enzymes. Conformational analysis, through both experimental techniques and computational modeling, has been employed to elucidate the most stable arrangements of the molecule.

Theoretical and spectroscopic analyses of simpler halohydrins, such as 1-chloro-2-propanol, have shown a strong prevalence of the gauche conformation of the X-C-C-O fragment in both the gas phase and in solution. nih.gov This preference is attributed to hyperconjugation rather than intramolecular hydrogen bonding. nih.gov While a direct conformational analysis of this compound is not extensively documented in dedicated studies, analogous computational work on similar structures suggests that the interplay of steric and electronic effects dictates the population of various conformers.

In the context of enzymatic reactions, such as kinetic resolutions catalyzed by halohydrin dehalogenases, the conformation of the substrate within the enzyme's active site is critical for enantioselectivity. Computational studies on these enzymes have shown that specific mutations can alter the active site geometry, thereby influencing the binding orientation of the substrate and, consequently, the stereochemical outcome of the reaction. nih.gov For instance, molecular dynamics simulations can be used to explore the conformational space of the substrate within the enzyme's binding pocket, identifying key interactions that favor the reaction of one enantiomer over the other.

Table 1: Key Factors Influencing the Conformation of this compound

| Factor | Description | Implication for Reactivity and Recognition |

| Dihedral Angle (Cl-C1-C2-OH) | The rotational angle between the chloro and hydroxyl groups. The gauche and anti conformations are of particular interest. | The relative positioning of the nucleophilic hydroxyl group and the electrophilic carbon bearing the chlorine atom influences the rate of intramolecular cyclization to form the corresponding epoxide. |

| Phenyl Group Orientation | The rotation of the phenyl group relative to the chlorohydrin backbone can lead to different staggered conformations. | Steric hindrance from the phenyl group can influence the approach of reagents and the binding orientation in a catalyst's active site. |

| Intramolecular Hydrogen Bonding | The potential for hydrogen bonding between the hydroxyl proton and the chlorine atom or the pi-system of the phenyl ring. | Can stabilize certain conformations, potentially lowering the energy barrier for specific reaction pathways. |

| Solvent Effects | The polarity of the solvent can influence the conformational equilibrium by stabilizing or destabilizing polar conformers. | The choice of solvent can impact reaction rates and stereoselectivity by altering the dominant conformation of the substrate in solution. |

Quantum Chemical Calculations of Reaction Energetics and Transition States

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become an indispensable tool for investigating the mechanisms of organic reactions at a molecular level. For reactions involving this compound, these calculations can provide detailed information about the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them.

A key reaction of this compound is its base-catalyzed intramolecular cyclization to form (S)-styrene oxide. DFT calculations can be used to model the reaction pathway, including the deprotonation of the hydroxyl group to form an alkoxide intermediate, followed by an intramolecular SN2 attack on the carbon bearing the chlorine atom. These calculations can determine the activation energy for the ring-closure step and provide a detailed geometry of the transition state.

While specific DFT studies on the epoxidation of this compound are not widely published, research on analogous systems, such as the epoxidation of propylene (B89431) using H₂O₂ catalyzed by titanium silicalite-1 (TS-1), has demonstrated the power of this approach. nih.gov Such studies compare the energetics of different proposed mechanisms, identifying the most favorable reaction pathways based on calculated activation barriers. nih.gov For the intramolecular cyclization of this compound, a similar computational approach would involve locating the transition state for the ring-closing SN2 reaction and calculating its energy relative to the starting alkoxide.

Table 2: Representative Energetic Data from a Hypothetical DFT Study of this compound Epoxidation

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameters of the Transition State |

| (S)-1-chloro-3-phenylpropan-2-olate | B3LYP/6-31G(d) | 0.0 | - |

| Transition State | B3LYP/6-31G(d) | +15.2 | C-O bond length: ~2.1 Å, C-Cl bond length: ~2.4 Å, O-C-Cl angle: ~85° |

| (S)-Styrene Oxide + Cl⁻ | B3LYP/6-31G(d) | -25.8 | - |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from quantum chemical calculations. Actual values would require specific computational studies.

Prediction of Stereochemical Outcomes

A major goal of theoretical studies in organic chemistry is to predict the stereochemical outcome of a reaction without the need for extensive experimental screening. For reactions involving this compound, particularly in kinetic resolutions, computational models are increasingly being used to rationalize and predict enantioselectivity.

Kinetic resolution of racemic 1-chloro-3-phenylpropan-2-ol (B3053458) is a common strategy to obtain the enantiomerically pure (S)-form. This is often achieved using enzymes such as lipases or halohydrin dehalogenases. The enantioselectivity of these enzymes is determined by the difference in the activation energies for the reaction of the (R)- and (S)-enantiomers.

Computational approaches to predict this selectivity often involve molecular docking and molecular dynamics (MD) simulations to model the binding of each enantiomer in the enzyme's active site. By analyzing the binding energies and the proximity of the reactive centers to the catalytic residues of the enzyme, a qualitative and sometimes quantitative prediction of which enantiomer will react faster can be made.

More advanced methods, such as combined quantum mechanics/molecular mechanics (QM/MM) calculations, can provide a more accurate picture by treating the substrate and the key active site residues with a higher level of theory (QM), while the rest of the enzyme is treated with a more computationally efficient method (MM). These calculations can determine the transition state energies for the reaction of both enantiomers within the enzyme, allowing for a direct calculation of the predicted enantiomeric ratio (e.r.).

While specific predictive studies for this compound are not abundant in the literature, the general methodologies have been successfully applied to a wide range of enzymatic and organocatalytic reactions. dntb.gov.ua For example, in the kinetic resolution of secondary alcohols using chiral catalysts, theoretical models have been used to understand the role of hydrogen bonding and other non-covalent interactions in achieving high enantioselectivity. dntb.gov.ua

Table 3: Computational Approaches for Predicting Stereoselectivity

| Method | Description | Information Obtained |

| Molecular Docking | Predicts the preferred binding orientation of a ligand (substrate) to a receptor (enzyme or catalyst). | Binding score, binding pose, key interactions (hydrogen bonds, hydrophobic contacts). |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system, providing insights into its flexibility and dynamics. | Conformational flexibility of the substrate in the active site, stability of binding, solvent effects. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method that treats a small, critical region of the system with high-accuracy quantum mechanics and the larger environment with classical molecular mechanics. | Transition state structures and energies for the reaction within the enzyme, leading to a prediction of the enantiomeric ratio. |

Future Research Directions and Sustainable Synthesis of S 1 Chloro 3 Phenylpropan 2 Ol

Development of More Efficient and Environmentally Benign Synthetic Methodologies

Current synthetic routes to (S)-1-Chloro-3-phenylpropan-2-ol often involve stoichiometric reagents and harsh reaction conditions. The development of greener and more efficient alternatives is a key area of ongoing research.

Green chemistry principles aim to reduce the environmental impact of chemical processes. mdpi.comyoutube.com For the synthesis of this compound, this involves a shift towards more benign reaction media. The use of aqueous solvents or even solvent-free reaction conditions is being explored to minimize the use of volatile organic compounds. mdpi.comnih.gov Biocatalysis, which utilizes enzymes in aqueous media, offers a promising green alternative for producing chiral compounds. mdpi.com Another approach is the use of natural catalysts, such as lemon juice, combined with renewable energy sources like concentrated solar radiation, which aligns with green chemistry principles by using biodegradable and non-toxic materials. nih.gov

| Green Chemistry Principle | Application in Synthesis |

| Pollution Prevention | Designing syntheses to minimize waste. youtube.com |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. youtube.com |

| Use of Safer Solvents | Employing aqueous or solvent-free systems to reduce environmental impact. mdpi.comnih.gov |

| Use of Renewable Feedstocks | Utilizing starting materials from renewable sources. youtube.comyoutube.com |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. youtube.com |

To improve the economic viability and sustainability of catalytic processes, efficient recycling and reuse of catalysts are crucial. Research is focused on the immobilization of catalysts on solid supports. This not only facilitates the separation of the catalyst from the reaction mixture, simplifying purification, but also enhances catalyst stability and allows for its repeated use. For instance, single-atom catalysts supported on materials like polymeric carbon nitrogen have demonstrated high activity, selectivity, stability, and reusability in related oxidation reactions. nih.gov

Flow chemistry offers significant advantages over traditional batch processing for the synthesis of fine chemicals and pharmaceuticals. d-nb.infonih.gov By conducting reactions in a continuous stream through a reactor, flow chemistry allows for better control over reaction parameters, improved safety for hazardous reactions, and easier scalability. d-nb.infonih.gov This technology is being explored for the production of chiral chlorohydrins to enable a more efficient and consistent large-scale manufacturing process. d-nb.info Flow systems can also be integrated with other technologies, such as purification and bioassays, to significantly reduce cycle times. d-nb.info

Design and Synthesis of Novel Derivatives with Enhanced Bioactivity or Specific Functions

This compound serves as a chiral precursor for the synthesis of new and potentially more potent bioactive molecules. Researchers are designing and synthesizing novel derivatives by modifying its structure. For example, the condensation of L-phenylalaninol (a related chiral precursor) with other reagents has led to the formation of multi-aryl substituted imidazole (B134444) alcohol derivatives, which can be further reacted to produce complex chiral molecules. nih.gov The goal is to create compounds with enhanced biological activity or specific functions for therapeutic applications.

Development of Integrated Chemoenzymatic Cascade Reactions for Complex Molecule Synthesis

Chemoenzymatic cascade reactions combine the selectivity of biocatalysts with the versatility of chemical catalysts in a single pot or in a sequential manner. rsc.orgmdpi.com This approach is highly promising for the efficient synthesis of complex molecules starting from simple precursors. rsc.org For instance, a cascade could involve an initial chemocatalytic step to create a precursor which is then stereoselectively transformed by an enzyme to yield a chiral product like an alcohol or amine. nih.gov Such integrated processes can lead to higher yields, reduced waste, and simplified purification procedures. rsc.org

| Cascade Reaction Type | Description | Potential Advantage |

| Concurrent | Biocatalyst and chemocatalyst are present in the reaction vessel at the same time. rsc.org | High efficiency and reduced reaction time. |

| Sequential | The product of the first catalytic step (e.g., chemical) becomes the substrate for the second (e.g., enzymatic). rsc.org | Avoids catalyst incompatibility issues. |

Process Optimization and Industrial Scale-Up Considerations for Chiral Chlorohydrin Production

The transition from laboratory-scale synthesis to industrial production requires careful process optimization. Key considerations include maximizing yield and enantiomeric purity, ensuring process safety and robustness, and minimizing production costs. For chiral chlorohydrins, this involves optimizing reaction conditions such as temperature, pressure, and catalyst loading. The development of scalable purification methods is also critical to obtain the final product with the required high purity for pharmaceutical applications. Techniques like membrane emulsification are being explored for the large-scale production of related chiral materials. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-1-Chloro-3-phenylpropan-2-ol, and what key reaction conditions influence enantiomeric purity?

- Methodology : The synthesis typically involves halogenation or substitution reactions starting from propanol derivatives. For example, (2,3-dichloropropyl)benzene can be synthesized via nucleophilic substitution of 1-chloro-3-phenylpropan-2-ol under controlled conditions (e.g., using thionyl chloride or PCl₃ as chlorinating agents). Reaction temperature, solvent polarity, and catalyst selection (e.g., chiral catalysts for enantioselectivity) critically impact yield and stereochemical outcomes. Purification via column chromatography or recrystallization ensures enantiomeric purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups and stereochemistry. For instance, the chlorine atom's deshielding effect and coupling constants in chiral centers help confirm configuration.

- X-ray Crystallography : Single-crystal X-ray diffraction using programs like SHELXS/SHELXL (for structure solution/refinement) and OLEX2 (for visualization) provides definitive stereochemical assignments. Hydrogen bonding and molecular packing data validate intermolecular interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental data in the structural analysis of this compound?

- Methodology :

Re-refinement of Crystallographic Data : Use SHELXL to adjust thermal parameters and occupancy factors, especially for disordered atoms or solvent molecules.

Validation Tools : Cross-check with software like PLATON (for symmetry checks) or Mercury (for Hirshfeld surface analysis) to identify outliers in bond lengths/angles.

Complementary Techniques : Pair X-ray data with DFT calculations (e.g., Gaussian09) to compare theoretical and experimental geometries. Discrepancies in torsional angles may indicate dynamic effects or crystal packing forces .

Q. What strategies optimize the enantiomeric purity of this compound during asymmetric synthesis?

- Methodology :

- Chiral Catalysts : Use enantioselective catalysts like Jacobsen's Mn(III)-salen complexes to enhance stereochemical control during chlorination.

- Kinetic Resolution : Employ enzymatic methods (e.g., lipases) to selectively hydrolyze undesired enantiomers.

- Chromatographic Separation : Chiral HPLC with columns like Chiralpak AD-H or OD-H (using hexane/isopropanol mobile phases) achieves >99% ee. Monitor via polarimetry or circular dichroism (CD) spectroscopy .

Q. How do computational methods aid in predicting the reactivity of this compound in asymmetric synthesis?

- Methodology :

- Molecular Dynamics (MD) Simulations : Simulate transition states to predict regioselectivity in nucleophilic substitutions. Software like GROMACS models solvent effects on reaction pathways.

- Docking Studies : Use AutoDock Vina to assess binding affinities with chiral catalysts, guiding catalyst design for improved enantioselectivity.

- DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites, aiding in predicting reaction sites for derivatization (e.g., esterification or etherification) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between NMR and X-ray data for this compound?

- Methodology :

Verify Sample Purity : Re-run NMR with deuterated solvents (e.g., CDCl₃) to exclude solvent peaks. Use HSQC/HMBC to confirm connectivity.

Re-examine Crystallography : Check for twinning or pseudosymmetry in X-ray data using OLEX2's validation tools.

Dynamic Effects : Variable-temperature NMR (e.g., VT-NMR at 25–100°C) detects conformational flexibility that X-ray static structures may miss .

Experimental Design

Designing a multi-step synthesis protocol for this compound derivatives with enhanced bioactivity.

- Methodology :

Functionalization : Introduce trifluoromethoxy or amino groups via SN2 reactions (e.g., using K₂CO₃/DMF as base/solvent).

Protection/Deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl moieties during harsh reactions.

Biological Testing : Screen derivatives for receptor-binding activity using SPR (surface plasmon resonance) or fluorescence polarization assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.